molecular formula C21H22NP B1600606 (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine CAS No. 799297-44-2

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Cat. No. B1600606
CAS RN: 799297-44-2
M. Wt: 319.4 g/mol
InChI Key: JWZAIGGNEGTDMG-UTKZUKDTSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine” are not specified in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, melting point, and reactivity. For “(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine”, it is noted to be insoluble in water .

Scientific Research Applications

Palladium-Catalyzed Asymmetric Allylic Amination

This application involves the utilization of chiral ligands, including derivatives of (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, in palladium-catalyzed reactions. Such processes are key for achieving high enantioselectivity in allylic aminations, contributing to the synthesis of secondary amines with precise stereochemical control (Togni et al., 1996).

Chemoselective Alkene Hydrocarboxylation

Compounds related to (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine act as ligands in palladium(II) complexes that initiate selective hydrocarboxylation reactions. This chemoselectivity is crucial for industrial processes aiming at the production of carboxylic acids from alkenes, representing an efficient method for functionalizing simple hydrocarbons (Dyer et al., 2005).

Catalytic Asymmetric Transfer Hydrogenation

In the realm of catalytic asymmetric synthesis, derivatives of the compound have been utilized as ligands in ruthenium(II) complexes. These complexes are involved in asymmetric transfer hydrogenation reactions, which are pivotal for producing optically active alcohols from ketones, thereby offering an environmentally friendly alternative to traditional reduction methods (Yang et al., 1997).

Synthesis and Structural Analysis

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine and its derivatives have been synthesized and analyzed for their structural and conformational dynamics. Such studies provide insight into the molecular configurations that are crucial for their reactivity and catalytic activity. Understanding these aspects is essential for designing more efficient catalysts and ligands for various chemical reactions (Whitnall et al., 2003).

Asymmetric Hydrogenation and Ligand Synthesis

Research on the synthesis of chiral bis(diphenylphosphino)-α-phenylalkane complexes, which are closely related to the compound of interest, highlights their effectiveness in catalytic asymmetric hydrogenation. These studies not only contribute to the field of synthetic chemistry by providing methods for producing optically active compounds but also enhance our understanding of the mechanisms underlying asymmetric catalysis (Brown & Murrer, 1982).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for “(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine” is not specified in the available resources .

Safety and Hazards

The compound is air sensitive and should be kept away from strong oxidizing agents .

Future Directions

As for future directions, it’s hard to predict without more specific information about the compound and its applications .

properties

IUPAC Name

(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZAIGGNEGTDMG-UTKZUKDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475131
Record name (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

CAS RN

799297-44-2
Record name (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 799297-44-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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